2-Benzyltryptamine

描述

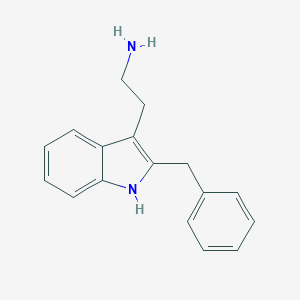

2-Benzyltryptamine is a chemical compound belonging to the tryptamine family It is structurally characterized by the presence of a benzyl group attached to the nitrogen atom of the tryptamine backbone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyltryptamine typically involves the Pictet-Spengler reaction. This reaction occurs between tryptamine and benzaldehyde to form 1-phenyl-tetrahydrocarboline, which is then subjected to catalytic hydrogenation to yield this compound . The reaction conditions for the Pictet-Spengler reaction include the use of an acid catalyst and a suitable solvent, often conducted at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Catalytic hydrogenation is performed under controlled pressure and temperature to ensure efficient conversion of intermediates to the final product .

化学反应分析

Types of Reactions: 2-Benzyltryptamine undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the tryptamine backbone.

Substitution: Substitution reactions can introduce different substituents onto the benzyl or indole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce halogenated derivatives .

科学研究应用

Central Nervous System Disorders

2-Benzyltryptamine has been investigated for its potential therapeutic effects on various central nervous system (CNS) disorders. Research indicates that compounds structurally related to 2-BT can be effective in treating conditions such as:

- Sleep Disorders : 2-BT and its analogs have been shown to possess sedative properties, making them potential candidates for treating insomnia and other sleep-related issues .

- Anxiety and Depression : The compound's interaction with serotonin receptors suggests a role in alleviating anxiety and depressive symptoms .

Cancer Research

Recent studies have highlighted the potential of 2-BT as a pan-SHIP1/2 inhibitor, which may lead to apoptosis in tumor cells. This mechanism is particularly relevant for treating various cancers, including leukemia and breast cancer. The inhibition of SHIP paralogs has shown promise in overcoming resistance mechanisms in tumor cells .

Neuroprotective Effects

Research has demonstrated that benzyltryptamine analogs exhibit neuroprotective effects, particularly in models of oxidative stress and neurodegeneration. For instance, studies have shown that these compounds can mitigate neuronal damage by modulating calcium influx and promoting endothelial relaxation .

Melatonin Receptor Interaction

This compound has been associated with melatonin receptor activity. Specifically, luzindole, an analog of 2-BT, acts as a selective antagonist at melatonin receptors, providing insights into circadian rhythm regulation and sleep-wake cycles . This highlights the relevance of 2-BT in studies focusing on melatonin's physiological roles.

Synthesis and Derivatives

The synthesis of this compound derivatives has been explored extensively, with methods developed to introduce various functional groups at the C-2 position of tryptamine. These derivatives are crucial for enhancing the pharmacological profile and specificity of the compounds for various biological targets .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Benzyltryptamine involves its interaction with serotonin receptors. It acts as an agonist or antagonist at these receptors, influencing neurotransmitter release and signal transduction pathways. The molecular targets include serotonin receptors, which play a crucial role in modulating mood, cognition, and other physiological processes .

相似化合物的比较

N-Acetyl-2-benzyltryptamine:

N-Benzyl-5-methoxytryptamine: Exhibits potent activity at serotonin receptors.

Comparison: 2-Benzyltryptamine is unique due to its specific structural features and receptor binding properties. Unlike N-Acetyl-2-benzyltryptamine, which primarily targets melatonin receptors, this compound has broader applications in serotonin receptor research .

生物活性

2-Benzyltryptamine (2-BT) is a synthetic compound derived from tryptamine, notable for its interactions with various biological systems, particularly in the context of serotonin receptors. This article provides a comprehensive overview of its biological activities, including receptor binding, functional assays, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a benzyl group attached to the second position of the tryptamine structure. The synthesis of 2-BT typically involves a mild and efficient method that allows for the introduction of various benzyl groups at the C-2 position of tryptamine through ring-opening reactions of β-carbolines .

Interaction with Serotonin Receptors

This compound exhibits significant activity primarily through its interaction with serotonin receptors, particularly the 5-HT receptor subtypes. Research indicates that 2-BT acts as an agonist at the 5-HT_2C receptor and has varying degrees of activity at the 5-HT_2A receptor.

Receptor Binding Affinity

The binding affinity of 2-BT and its derivatives has been evaluated in several studies. For instance, it has been shown to have affinities in the nanomolar range for the 5-HT_2A and 5-HT_2C receptors, indicating potential psychedelic effects . The following table summarizes the binding affinities of various derivatives:

| Compound | 5-HT_2A Affinity (nM) | 5-HT_2C Affinity (nM) | Selectivity (5-HT_2A/5-HT_2C) |

|---|---|---|---|

| This compound | 10-100 | Moderate | Moderate |

| N-benzyl derivatives | Varies | Varies | Varies |

Functional Activity

Functional assays have demonstrated that while some compounds show low efficacy at the 5-HT_2A receptor, they act as full agonists at the 5-HT_2C receptor. For example, studies showed that certain derivatives exhibited strong preferences for activating the 5-HT_2C subtype over the 5-HT_2A subtype . This differential activation suggests that while some derivatives may have abuse potential, others could be developed into therapeutic agents targeting conditions like obesity or schizophrenia.

Case Studies

- Antitumor Activity : Recent studies have explored the potential antitumor effects of 2-BT derivatives. Specifically, compounds like N1-benzyl tryptamine have been evaluated for their ability to inhibit SHIP1/2 enzymes, which are implicated in cancer cell signaling pathways. These compounds showed significant cytotoxicity against leukemia and breast cancer cell lines, indicating their potential as anticancer agents .

- Melatonin Receptor Antagonism : Another notable activity of a derivative, N-acetyl-2-benzyltryptamine (Luzindole), is its role as a nonselective melatonin receptor antagonist. This compound has been shown to activate pathways that counteract melatonin's effects, suggesting a complex interplay between serotonergic and melatonergic systems .

Summary of Findings

The biological activity of this compound is multifaceted, with implications across various fields such as psychopharmacology and oncology. Key findings include:

- Serotonergic Activity : Agonistic effects on serotonin receptors with notable selectivity for 5-HT_2C.

- Potential Therapeutic Applications : Leads for developing treatments for obesity, erectile dysfunction, and schizophrenia.

- Antitumor Potential : Significant cytotoxic effects against specific cancer cell lines.

属性

IUPAC Name |

2-(2-benzyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c18-11-10-15-14-8-4-5-9-16(14)19-17(15)12-13-6-2-1-3-7-13/h1-9,19H,10-12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOQIOPOYZGUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355860 | |

| Record name | 2-Benzyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22294-23-1 | |

| Record name | 2-Benzyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Benzyltryptamine interact with melatonin receptors and what are the downstream effects?

A1: this compound, specifically its N-pentanoyl derivative (N-pentanoyl-2-benzyltryptamine, also known as DH97), acts as a melatonin receptor antagonist. [, ] While the exact mechanism of action can vary depending on the specific derivative and cell type, studies indicate that DH97 primarily targets the MT2 melatonin receptor subtype. [, ] By blocking MT2 receptors, DH97 can inhibit the effects of melatonin, such as the reduction of intraocular pressure. [] Additionally, research suggests that this compound analogs can influence dopamine release and horizontal cell spinule formation in fish retinas, further highlighting their interaction with neurotransmitter systems. [, ]

Q2: What is the role of this compound derivatives in understanding the structure-activity relationship (SAR) of melatonin receptor ligands?

A2: this compound serves as a valuable scaffold for exploring the SAR of melatonin receptor ligands. Studies modifying the N-acyl side-chain of this compound have revealed differing potencies on Xenopus melanophores, indicating the importance of this structural element for receptor binding and activity. [] Furthermore, research utilizing this compound derivatives with varying N-acyl groups has provided insights into the structural requirements for melatonin receptor agonism and antagonism. [, ] These findings contribute to the development of more selective and potent melatonin receptor modulators for therapeutic applications.

Q3: Can you elaborate on the applications of this compound derivatives in investigating melatonin receptor signaling pathways?

A3: this compound derivatives, particularly DH97, have been instrumental in dissecting melatonin receptor signaling pathways. [, ] Researchers utilize DH97's antagonistic properties to block specific melatonin receptor subtypes, allowing them to study the downstream effects on intracellular signaling cascades. [, ] For instance, DH97 has been used to investigate the role of MT2 receptors in melatonin-induced calcium signaling in duodenal enterocytes, providing valuable insights into the physiological processes regulated by melatonin in the gut. [] Such studies contribute to a deeper understanding of melatonin's role in various physiological functions and aid in developing targeted therapies for related disorders.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。